Myristoyl-L-carnitine-d3Hydrochloride

Descripción general

Descripción

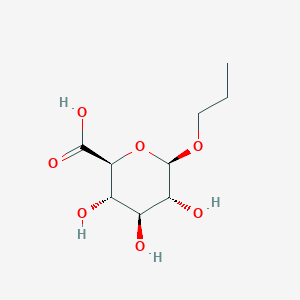

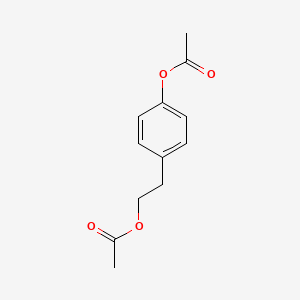

Myristoyl-L-carnitine-d3 Hydrochloride belongs to the acyl-L-carnitine class of compounds, which are acetylated forms of L-carnitine, derived from the breakdown of amino and fatty acids . It is a naturally occurring long-chain acylcarnitine .

Synthesis Analysis

Myristoyl-L-carnitine-d3 Hydrochloride may be used as an analytical standard to determine the content of the analyte in maize plants using high-performance liquid chromatography coupled to triple quadrupole-LC MS/MS .Molecular Structure Analysis

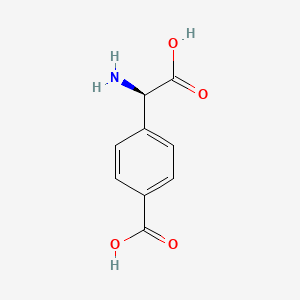

The molecular structure of Myristoyl-L-carnitine-d3 Hydrochloride is represented by the formula C21H42ClNO4 . The molecular weight is 371.55 .Physical And Chemical Properties Analysis

The physical and chemical properties of Myristoyl-L-carnitine-d3 Hydrochloride can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Clinical Research: Sepsis Management

Myristoyl-L-carnitine-d3Hydrochloride: has been studied for its potential benefits in managing sepsis, a life-threatening condition caused by the body’s response to infection. In clinical trials, L-carnitine, the parent compound, has shown antioxidant and anti-inflammatory properties, which may help reduce inflammation, oxidative stress, and improve clinical outcomes in critically ill septic patients .

Diagnostic Marker: β-Oxidation Defects

The compound’s presence and pattern can serve as a diagnostic tool for disorders related to β-oxidation defects. It is used in scientific research to understand and diagnose metabolic conditions where fatty acid oxidation is impaired .

Biochemical Research: Internal Standard for Quantification

Myristoyl-L-carnitine-d3Hydrochloride: is used as an internal standard for the quantification of myristoyl-L-carnitine by gas chromatography or liquid chromatography-mass spectrometry (GC- or LC-MS). This application is crucial for ensuring accurate and reliable measurements in biochemical research .

Metabolic Studies: Chronic Fatigue Syndrome

Research indicates that plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome. Studying the deuterated form of this compound helps in understanding the metabolic changes and potential therapeutic approaches for this condition .

Renal Disease Research: End-Stage Renal Disease Biomarker

Elevated plasma levels of myristoyl-L-carnitine have been observed in patients with end-stage renal disease. This compound is used in research to explore the metabolic alterations in renal disease and to develop potential biomarkers for diagnosis and monitoring .

Immunomodulation: Infectious Disease Management

L-carnitine derivatives, including Myristoyl-L-carnitine-d3Hydrochloride , are being investigated for their immunomodulatory effects, which might influence the management of infectious diseases, including coronavirus. This research is part of the ongoing efforts to find new treatments and management strategies for infectious diseases .

Mecanismo De Acción

Target of Action

Myristoyl-L-carnitine-d3 Hydrochloride primarily targets the transport of fatty acids into mitochondria . This process is critical for understanding energy production in cells .

Mode of Action

The compound interacts with its targets by facilitating the transport of fatty acids into the mitochondria . This interaction results in changes in the energy production process within the cell .

Biochemical Pathways

The primary biochemical pathway affected by Myristoyl-L-carnitine-d3 Hydrochloride is the fatty acid oxidation pathway . The compound’s role in this pathway is to facilitate the transport of fatty acids into the mitochondria, which is a critical step in the energy production process .

Result of Action

The molecular and cellular effects of Myristoyl-L-carnitine-d3 Hydrochloride’s action are primarily related to energy production. By facilitating the transport of fatty acids into the mitochondria, the compound plays a crucial role in the energy production process within the cell .

Safety and Hazards

Direcciones Futuras

Myristoyl-L-carnitine-d3 Hydrochloride is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS . Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease , suggesting potential future directions in these areas.

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGWHMYOGIGWDM-IQDJPGLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myristoyl-L-carnitine-d3Hydrochloride | |

CAS RN |

1334532-25-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)